molecular formula C9H8O5 B1582474 4-Methoxyisophthalic acid CAS No. 2206-43-1

4-Methoxyisophthalic acid

Cat. No. B1582474
Key on ui cas rn: 2206-43-1
M. Wt: 196.16 g/mol
InChI Key: JIICYHFLIOGGHE-UHFFFAOYSA-N
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Patent
US06525078B1

Procedure details

4-Methoxy-1,3-benzenedicarboxylic acid 3-monomethyl ester (formula 7) was prepared by adding at 20° C. under stirring 12 ml of concentrated sulphuric acid, d 1.84, to a suspension of 50 g of 4-methoxyisophthalic acid in 400 ml of methanol; stirring was then continued for 1 hour and then the mixture was poured into ice-water (400 ml). The precipitate was collected and stirred with a saturated solution of sodium hydrogen carbonate; the insoluble residue (15 g) was constituted by 4-methoxy-1,3-benzenedicarboxylic acid dimethyl ester. The filtered solution was adjusted to pH 4.8 by adding 6N hydrochloric acid, thus precipitating the desired monoester, which was collected and washed with water, yielding 28.1 g (52.5%) of white solid. By further acidification of the mother liquor unreacted 4-methoxy-1,3-benzenedicarboxylic acid (9 g) was precipitated and collected. In this way a total recovery of 44.2% was obtained by summing together the recovery of the acid and the dimethyl ester, thus allowing a useful yield of 96.7%.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[CH3:6][O:7][C:8]1[CH:16]=[CH:15][C:11]([C:12]([OH:14])=[O:13])=[CH:10][C:9]=1[C:17]([OH:19])=[O:18].[CH3:20]O>>[CH3:20][O:18][C:17]([C:9]1[CH:10]=[C:11]([C:12]([OH:14])=[O:13])[CH:15]=[CH:16][C:8]=1[O:7][CH3:6])=[O:19]

Inputs

Step One
Name
Quantity
12 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
COC1=C(C=C(C(=O)O)C=C1)C(=O)O
Name
Quantity
400 mL
Type
reactant
Smiles
CO
Step Three
Name
ice water
Quantity
400 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding at 20° C.
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
STIRRING
Type
STIRRING
Details
stirred with a saturated solution of sodium hydrogen carbonate
ADDITION
Type
ADDITION
Details
by adding 6N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
thus precipitating the desired monoester, which
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(=O)C=1C=C(C=CC1OC)C(=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 28.1 g
YIELD: PERCENTYIELD 52.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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